molecular formula C8H10N2O B11779596 5-Amino-1-cyclopropylpyridin-2(1H)-one

5-Amino-1-cyclopropylpyridin-2(1H)-one

Cat. No.: B11779596
M. Wt: 150.18 g/mol
InChI Key: KDCGQGNRATWADA-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropylpyridin-2(1H)-one is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyridine derivative, followed by cyclization and subsequent purification steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopropylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-cyclopropylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopropylpyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Another amino-substituted heterocycle with different structural features.

    5-Amino-3-methylpyrazole: Similar in structure but with a different substitution pattern.

Uniqueness

5-Amino-1-cyclopropylpyridin-2(1H)-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-amino-1-cyclopropylpyridin-2-one

InChI

InChI=1S/C8H10N2O/c9-6-1-4-8(11)10(5-6)7-2-3-7/h1,4-5,7H,2-3,9H2

InChI Key

KDCGQGNRATWADA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=CC2=O)N

Origin of Product

United States

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